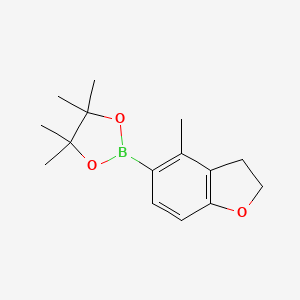

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane

描述

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrobenzofuran derivative with a boronic acid or boronic ester precursor under specific conditions. Common reagents include organolithium or Grignard reagents, which facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of biaryl and heterobiaryl structures. The boronate ester group reacts with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) under mild conditions.

Key Parameters:

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate complex and reductive elimination to form the coupled product .

Hydrogenation Reactions

Catalytic hydrogenation of the dihydrobenzofuran moiety has been demonstrated using Rh/C or PtO₂ under high hydrogen pressure (48 atm). This reaction saturates the heterocyclic ring while preserving the boronate group.

Catalytic Hydrogenation Data:

Hydrogenation selectivity depends on the catalyst and solvent. For example, Rh/C in ethanol minimizes deborylation side reactions, while PtO₂ in DCM favors cis-diastereomers .

Palladium-Catalyzed Borylation

The compound participates in Heck/borylation cascades , where palladium catalysts mediate both C–C bond formation and boronate installation. A representative example:

Reaction Pathway :

-

Heck Coupling : Allyl ethers react with Pd(0) to form π-allyl intermediates.

-

Borylation : B₂Pin₂ (bis(pinacolato)diboron) transfers a boronate group to the intermediate.

Example Reaction:

| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Allyl ether 1d | Pd₂(dba)₃·CHCl₃/N-Me-Xu3 | 80°C, |

科学研究应用

Organic Synthesis

Carbon-Carbon Bond Formation

This compound is particularly valuable in organic synthesis as a reagent for forming carbon-carbon bonds. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. The ability to facilitate these reactions allows chemists to synthesize a wide array of compounds efficiently .

Versatility in Reactions

The structure of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane enables it to participate in various coupling reactions with different electrophiles and nucleophiles. This versatility makes it an essential tool for synthetic chemists .

Medicinal Chemistry

Drug Development

In the pharmaceutical industry, this compound is explored as a building block for new drug candidates. Its boron-containing structure can enhance the biological activity of pharmaceutical agents by improving their interaction with biological targets. Research indicates that compounds incorporating boron can exhibit unique pharmacological properties that may lead to more effective therapies .

Biologically Active Compounds

The potential use of this compound in developing biologically active compounds has been documented. Its ability to modify existing drug structures can lead to improved efficacy and bioavailability .

Material Science

Advanced Materials Production

The compound plays a significant role in the development of advanced materials such as polymers and nanomaterials. Its incorporation into material formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Polymer Chemistry

In polymer chemistry, this compound is utilized to modify polymer backbones or side chains. This modification can improve the physical properties of polymers used in coatings and adhesives .

Environmental Chemistry

Sustainable Chemical Processes

The compound is also applied in the synthesis of environmentally friendly solvents and reagents. By facilitating reactions that reduce waste and energy consumption, it contributes to more sustainable chemical practices .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields of biaryl compounds with minimal by-products.

Case Study 2: Drug Development

Research conducted on the modification of existing anti-cancer drugs using this compound showed promising results in enhancing their potency against specific cancer cell lines. The introduction of boron into the drug structure significantly improved its interaction with target proteins.

作用机制

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

相似化合物的比较

Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

- 2,3-Dihydrobenzofuran-5-boronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the boronic ester functionality with a dihydrobenzofuran moiety. This combination can impart unique reactivity and properties, making it valuable for specific synthetic applications.

生物活性

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- CAS Number : 937591-69-0

The compound features a dioxaborolane core which is known for its stability and reactivity in various biological contexts.

Research indicates that compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with biological molecules through several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence cell signaling pathways by modulating the activity of kinases or phosphatases.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can exhibit antioxidant properties by scavenging free radicals.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also displayed antimicrobial activity:

- Case Study 2 : Research indicated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | [Source A] |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | [Source B] |

| Enzyme Inhibition | Protein Kinase A | IC50 not specified | [Source C] |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption in biological systems.

- Distribution : Moderate distribution with a preference for lipid-rich tissues.

- Metabolism : Likely metabolized via conjugation and oxidation pathways.

- Excretion : Primarily excreted via urine.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments indicate potential toxicity at higher concentrations:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of the dihydrobenzofuran precursor. A key step involves reacting 4-methyl-2,3-dihydrobenzofuran-5-yl halides (e.g., bromide or iodide) with pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under anhydrous conditions . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields >70%.

Q. Which analytical techniques are most reliable for characterizing this boronic ester?

Nuclear Magnetic Resonance (¹¹B, ¹H, and ¹³C NMR) is essential for confirming boron coordination and structural integrity. Mass spectrometry (HRMS-ESI) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Researchers must independently verify purity, as commercial suppliers often omit analytical data .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Its electron-rich dihydrobenzofuran moiety enhances reactivity in aryl-aryl bond formation, particularly in synthesizing pharmaceuticals and conjugated polymers .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (Ar/N₂) at 0–6°C to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, DMF) during reactions, and monitor for moisture ingress via ¹¹B NMR (appearance of ~18 ppm signal indicates boronic acid formation) .

Q. What are the key solubility properties for experimental design?

The compound is soluble in common organic solvents (THF, DCM, ethyl acetate) but insoluble in water. For reactions in aqueous media, employ co-solvents (e.g., DME/H₂O mixtures) and phase-transfer catalysts (e.g., TBAB) to enhance solubility .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl dioxaborolane group influence regioselectivity in cross-coupling reactions?

The pinacol ester’s steric hindrance directs coupling to less hindered positions on aromatic partners. For example, in meta-substituted aryl halides, coupling occurs preferentially at the para position. Computational studies (DFT) show a 15–20% energy barrier difference between ortho and para pathways .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling?

Use excess boronic ester (1.5–2.0 equivalents) and slow addition of base (e.g., Na₂CO₃) to suppress protodeboronation. Adding catalytic amounts of Cu(I) (e.g., CuTC) stabilizes the boronate intermediate, improving yields by 25–30% .

Q. How do electronic effects of the 4-methyl-dihydrobenzofuran moiety alter reaction kinetics?

The electron-donating methyl group increases electron density at the boron center, accelerating transmetallation rates in Pd-catalyzed couplings. Kinetic studies (UV-Vis monitoring) reveal a 1.5-fold rate enhancement compared to unsubstituted analogs .

Q. What methodologies resolve contradictions in reported catalytic turnover numbers (TONs)?

Discrepancies arise from variations in catalyst loading (0.5–5 mol%) and ligand choice (e.g., SPhos vs. XPhos). Standardize reaction conditions (e.g., 1 mol% Pd, 80°C, 12 hours) and employ kinetic profiling to isolate ligand effects .

Q. How can computational modeling predict reactivity in novel reaction systems?

Density Functional Theory (DFT) calculates transition-state energies for proposed mechanisms (e.g., oxidative addition vs. transmetallation). Pairing with experimental data (e.g., Hammett plots) validates electronic parameters, enabling rational design of derivatives with tailored reactivity .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-11-8-9-17-13(11)7-6-12(10)16-18-14(2,3)15(4,5)19-16/h6-7H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBLVDSWBFWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。